molecular formula C8H5BrFNO B1522626 5-Bromo-7-fluoroindolin-2-one CAS No. 944805-69-0

5-Bromo-7-fluoroindolin-2-one

Cat. No.: B1522626
CAS No.: 944805-69-0
M. Wt: 230.03 g/mol
InChI Key: WWYUGKFXALMFOC-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroindolin-2-one is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.03 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-7-fluoroindolin-2-one is a compound belonging to the indolin-2-one family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine atoms, which enhance its biological activity through improved receptor binding and interaction with various biological targets. The structural formula can be represented as follows:

C8H6BrFN1O\text{C}_8\text{H}_6\text{BrF}\text{N}_1\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated several derivatives based on the indolin-2-one scaffold against breast (MCF-7) and lung (A-549) cancer cell lines. The results are summarized in Table 1:

CompoundCell LineIC50 (µM)
This compoundMCF-77.17 ± 0.94
5-Bromo derivative AA-5492.93 ± 0.47
Unsubstituted analogueMCF-719.53 ± 1.05

The compound demonstrated enhanced activity compared to unsubstituted analogues, indicating that halogen substitutions significantly affect potency .

The mechanism of action for this compound involves interaction with specific molecular targets, particularly through inhibition of key signaling pathways associated with cancer cell proliferation. The presence of halogens increases lipophilicity, improving membrane permeability and receptor affinity .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. The compound has been investigated for its ability to inhibit bacterial growth and has demonstrated effectiveness against various strains.

Case Study: Antimicrobial Efficacy

A recent evaluation of the antimicrobial activity of indolin derivatives revealed that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria, as outlined in Table 2:

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
5-Bromo derivative BS. aureus16 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Antiviral Activity

Emerging research indicates that indolin derivatives possess antiviral properties, particularly against viral infections such as influenza and HIV.

Research Findings

A study assessing the antiviral activity of various indolin derivatives found that certain modifications enhanced efficacy against viral replication:

CompoundVirus TypeIC50 (µM)
5-Bromo derivative CInfluenza A15 µM
Unmodified analogueInfluenza A>50 µM

This data highlights the potential for further development of antiviral therapeutics based on the indolin framework .

Properties

IUPAC Name

5-bromo-7-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYUGKFXALMFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Fluoroindolin-2-one (800 mg, 5293 μmol) was taken up in 30 mL of boiling water. Br2 (273 μL, 5293 μmol) and KBr (1260 mg, 10586 μmol) were added dropwise in 5 mL of water over 10 minutes. A white precipitate began to form as the solution was added. The mixture was stirred for 20 minutes. The mixture was then chilled in an ice bath for 30 minutes, washed with 30 mL of a saturated NaHCO3 solution and extracted twice with 50 mL of EtOAc. The organic layers were concentrated and purified with silica gel column chromatography, eluting with 0-35% EtOAc/hexane to give 5-bromo-7-fluoroindolin-2-one (913 mg, 75% yield). MS m/z: 230 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 3.58 (s, 2H), 7.20 (dd, J=10.07, 0.88 Hz, 2H), 7.63 (s, 1H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
273 μL
Type
reactant
Reaction Step Two
Name
Quantity
1260 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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